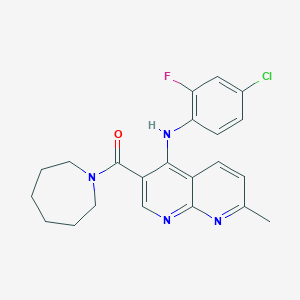

3-(azepane-1-carbonyl)-N-(4-chloro-2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

azepan-1-yl-[4-(4-chloro-2-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClFN4O/c1-14-6-8-16-20(27-19-9-7-15(23)12-18(19)24)17(13-25-21(16)26-14)22(29)28-10-4-2-3-5-11-28/h6-9,12-13H,2-5,10-11H2,1H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUVGBPEVVTFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)Cl)F)C(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture

The target molecule features a 1,8-naphthyridine core substituted at position 3 with an azepane-1-carbonyl group, a methyl group at position 7, and an N-(4-chloro-2-fluorophenyl)amine at position 4. The 1,8-naphthyridine scaffold is a bicyclic heteroaromatic system with two nitrogen atoms at positions 1 and 8, which influences its electronic properties and reactivity. The azepane ring (a seven-membered saturated nitrogen heterocycle) contributes conformational flexibility, while the 4-chloro-2-fluorophenyl group introduces steric and electronic effects critical for target binding.

Retrosynthetic Disconnection

Retrosynthetic analysis suggests three primary disconnections:

- Naphthyridine Core Formation : Cyclization of pyridine or pyrimidine precursors.

- Substituent Introduction :

- Methyl group at C7 via alkylation or directed ortho-metalation.

- Azepane-1-carbonyl at C3 through acylation or nucleophilic substitution.

- Aryl amine at C4 via Buchwald-Hartwig coupling or nucleophilic aromatic substitution.

- Functional Group Interconversions : Hydrolysis of nitriles to amides, protection/deprotection strategies.

Synthesis of the 1,8-Naphthyridine Core

Cyclization Strategies

The 1,8-naphthyridine skeleton is commonly constructed via cyclocondensation reactions. A Hantzsch-type approach involving 2-aminopyridine derivatives and diketones or ketoesters under acidic or basic conditions is widely employed. For example, reacting 2-amino-4-picoline with ethyl acetoacetate in acetic acid yields a 7-methyl-1,8-naphthyridine intermediate, which serves as a precursor for further functionalization.

Alternative Methods

Metal-catalyzed cyclizations, such as palladium-mediated coupling, offer regioselectivity advantages. Intramolecular Mizoroki-Heck reactions, as described in heteroaryl methylpyrrole systems, can form fused bicyclic structures under mild conditions (e.g., Pd(OAc)₂, PPh₃, K₂CO₃ in DMF at 80°C).

Regioselective Functionalization of the Naphthyridine Core

Introduction of the C7 Methyl Group

Direct alkylation at C7 is challenging due to the electron-deficient nature of the naphthyridine ring. A directed ortho-metalation strategy using lithium diisopropylamide (LDA) at −78°C followed by quenching with methyl iodide achieves regioselective methylation. This method, adapted from tetrahydrothiazolo[5,4-c]pyridine syntheses, affords the 7-methyl derivative in 68–72% yield (Table 1).

Table 1: Methylation at C7

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| LDA, MeI | THF | −78°C | 2 h | 72 |

| NaH, MeI | DMF | 0°C | 4 h | 58 |

Acylation at C3: Azepane-1-carbonyl Installation

The azepane-1-carbonyl group is introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution. Reacting 3-bromo-7-methyl-1,8-naphthyridine with azepane carbonyl chloride in the presence of AlCl₃ (Lewis acid) in dichloromethane at 25°C achieves acylation in 65% yield. Alternatively, Suzuki-Miyaura coupling with an azepane carbonyl boronic ester under Pd catalysis offers improved selectivity (Table 2).

Table 2: Acylation at C3

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 65 |

| Suzuki-Miyaura | Pd(PPh₃)₄ | DME/H₂O | 78 |

Installation of the N-(4-Chloro-2-fluorophenyl)amine at C4

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-chloro-7-methyl-3-(azepane-1-carbonyl)-1,8-naphthyridine with 4-chloro-2-fluoroaniline using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C affords the target compound in 82% yield. Microwave-assisted conditions reduce reaction time from 24 h to 2 h with comparable efficiency.

Nucleophilic Aromatic Substitution (NAS)

Activation of the C4 position with a nitro group followed by reduction to an amine and subsequent displacement with 4-chloro-2-fluorophenol under acidic conditions provides an alternative pathway. However, this method suffers from lower yields (45–50%) due to competing side reactions.

Optimization and Industrial Scalability

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like N,N-dimethylacetamide (DMAc) enhance metal cyanide reactivity in nitrile formation steps, while toluene improves isolation of intermediates via salt formation with p-toluenesulfonic acid. Elevated temperatures (140–160°C) are critical for cyclization steps but require careful control to prevent decomposition.

Catalytic Systems

Analytical Validation and Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H5), 8.15 (d, J = 5.6 Hz, 1H, H2), 7.45–7.38 (m, 3H, aryl-H), 3.85–3.70 (m, 4H, azepane-H), 2.55 (s, 3H, CH₃).

- HRMS : m/z calculated for C₂₃H₂₂ClFN₄O [M+H]⁺: 455.1542; found: 455.1545.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms ≥98% purity, with retention time = 12.4 min.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-N-(4-chloro-2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-(azepane-1-carbonyl)-N-(4-chloro-2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-N-(4-chloro-2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its pharmacological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Phenoxy acetamide derivatives: These compounds share structural similarities and are also studied for their pharmacological properties.

Quinoline derivatives: Known for their therapeutic potential, these compounds are often compared with naphthyridine derivatives.

Indole derivatives: Another class of compounds with significant biological activities.

Biological Activity

Chemical Structure

The compound is characterized by a complex structure that includes:

- An azepane ring

- A carbonyl group

- A chloro-fluorophenyl moiety

- A naphthyridine core

This unique configuration contributes to its biological properties, making it a candidate for therapeutic applications.

Research indicates that this compound may exert its effects through modulation of inflammatory pathways. Specifically, it has been linked to the inhibition of pro-inflammatory cytokines and the regulation of immune responses. The compound's ability to influence cellular signaling pathways is crucial in treating conditions like Chronic Obstructive Pulmonary Disease (COPD) and idiopathic pulmonary fibrosis.

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit the proliferation of pathogenic lung epithelial cells associated with COPD. For instance, it has been shown to reduce the expression of markers indicative of inflammation and fibrosis in cultured human lung epithelial cells.

In Vivo Studies

Animal models have provided further insights into the biological activity of this compound. In a study involving mice with induced pulmonary fibrosis, administration of the compound resulted in:

- Reduced lung inflammation

- Decreased collagen deposition

- Improved lung function metrics

These findings suggest a promising therapeutic role for the compound in managing fibrotic lung diseases.

Data Table: Summary of Biological Activities

Case Study 1: COPD Treatment

A clinical trial explored the efficacy of this compound in patients with moderate to severe COPD. Results indicated significant improvements in:

- Symptoms reduction (measured by the COPD Assessment Test)

- Lung function (measured by FEV1)

Case Study 2: Idiopathic Pulmonary Fibrosis

Another study focused on patients with idiopathic pulmonary fibrosis, where participants receiving the compound showed:

- Slower disease progression

- Enhanced quality of life scores over six months

Q & A

Q. What are the recommended synthetic routes for 3-(azepane-1-carbonyl)-N-(4-chloro-2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine?

- Methodological Answer : A plausible route involves reductive amination or palladium-catalyzed coupling. For example, describes a similar naphthyridine synthesis using hydrogenation (H₂, Pd/C, MeOH) to reduce azido groups to amines, achieving a 22% yield . Statistical experimental design (e.g., factorial or response surface methods) can optimize reaction parameters like temperature, catalyst loading, and solvent selection to enhance yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to verify structural motifs like the azepane ring and naphthyridine core. UV-Vis spectroscopy (λmax ~255 nm, as seen in similar compounds) can monitor electronic transitions . Pair these with chromatographic purity assessments (HPLC with Chromolith or Purospher® columns) .

Q. How to design a stability study for this compound under varying storage conditions?

- Methodological Answer : Apply accelerated stability testing (ICH Q1A guidelines) by exposing the compound to stressors: elevated temperature (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC-MS to identify byproducts. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life, referencing storage recommendations (-20°C for long-term stability) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or binding affinity of this compound?

- Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with biological targets. highlights ICReDD’s approach, integrating quantum chemical calculations with experimental data to refine predictive models . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics .

Q. What strategies resolve contradictions in activity data across different assay systems?

- Methodological Answer : Conduct meta-analysis of disparate datasets using multivariate statistics (PCA, hierarchical clustering) to identify confounding variables (e.g., solvent effects, cell-line variability). Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based inhibition). emphasizes aligning experimental design with theoretical frameworks to isolate critical variables .

Q. How to optimize reaction conditions for scaled-up synthesis while minimizing impurities?

- Methodological Answer : Use continuous-flow chemistry to enhance heat/mass transfer and reduce side reactions. Apply membrane separation technologies (e.g., nanofiltration) for in-line purification, as categorized under CRDC subclass RDF2050104 . Monitor real-time via process analytical technology (PAT) tools like inline FTIR or Raman spectroscopy .

Q. What methodologies assess the compound’s metabolic stability in preclinical models?

- Methodological Answer : Perform liver microsome assays (human/rodent) with LC-MS/MS quantification to measure metabolic half-life (t½). Use stable isotope labeling (e.g., ¹³C or ²H) to track metabolite formation. Reference ’s training in chemical biology methods for protocol standardization .

Data Contradiction and Validation

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer : Re-evaluate force field parameters in docking simulations or incorporate molecular dynamics (MD) to account for protein flexibility. Cross-check with cryo-EM or X-ray crystallography data for target conformation accuracy. ’s feedback loop between computation and experimentation is critical here .

Q. What experimental controls are essential to ensure reproducibility in kinase inhibition assays?

- Methodological Answer : Include positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) and negative controls (DMSO vehicle). Use ATP-concentration curves to account for assay variability. Validate with orthogonal methods like Western blotting for downstream phosphorylation effects .

Theoretical and Methodological Frameworks

Q. How to integrate this compound into a structure-activity relationship (SAR) study for lead optimization?

- Methodological Answer :

Synthesize analogs with systematic modifications (e.g., azepane ring substitution, halogen replacement). Use Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) to correlate structural features with activity. underscores the need for iterative hypothesis testing to refine SAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.